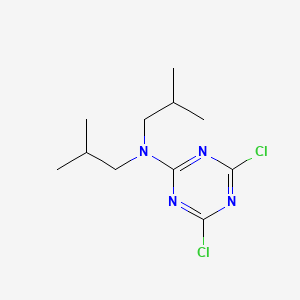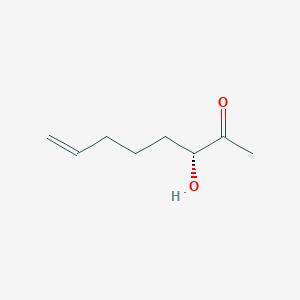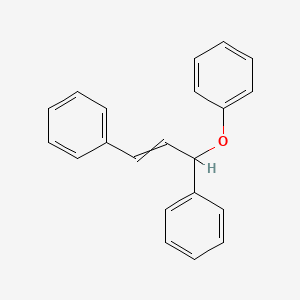
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two chlorine atoms and two isobutyl groups attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine typically involves the chlorination of a triazine precursor followed by alkylation with isobutylamine. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution with an amine would yield a new triazine derivative with the amine group replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and isobutyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A widely used precursor in the synthesis of various triazine derivatives.
4,6-Dichloro-1,3,5-triazin-2-amine: Similar structure but lacks the isobutyl groups.
N,N-Diisopropyl-1,3,5-triazin-2-amine: Similar alkyl groups but different halogenation pattern.
Uniqueness
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine and isobutyl groups make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
205492-95-1 |
|---|---|
Molekularformel |
C11H18Cl2N4 |
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
4,6-dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H18Cl2N4/c1-7(2)5-17(6-8(3)4)11-15-9(12)14-10(13)16-11/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
HLKDEQQWQJJQPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)


![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)

![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
